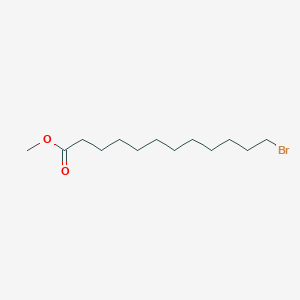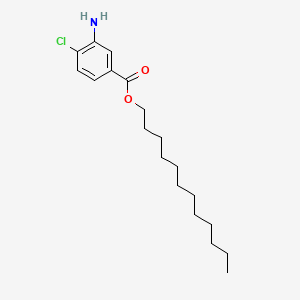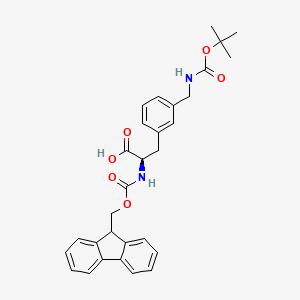![molecular formula C6H14Cl2N2 B1366902 1,4-二氮杂双环[2.2.2]辛烷二盐酸盐 CAS No. 49563-87-3](/img/structure/B1366902.png)
1,4-二氮杂双环[2.2.2]辛烷二盐酸盐
描述
1,4-Diazabicyclo[2.2.2]octane dihydrochloride, also known as DABCO, is a colorless solid that is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . The compound has a molecular weight of 185.1 and its IUPAC name is 1,4-diazabicyclo[2.2.2]octane dihydrochloride .
Synthesis Analysis
DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic and basic organocatalyst with a high degree of selectivity . Moreover, DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .Molecular Structure Analysis
The structure of DABCO is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis
DABCO is used as a nucleophilic catalyst for various reactions . It is used in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Application of DABCO in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions is also noteworthy .Physical And Chemical Properties Analysis
DABCO is a colorless solid with a molecular weight of 185.1 . It is hygroscopic and has good solubility in many polar, as well as nonpolar solvents .科学研究应用
Use as a Catalyst in Polymerization
- Scientific Field : Polymer Chemistry
- Application Summary : DABCO is used as a catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers .
- Methods of Application : While the exact procedures can vary, generally, DABCO is mixed with the monomers or pre-polymers and the reaction is allowed to proceed under controlled conditions .
- Results or Outcomes : The result is the formation of polyurethane, a versatile material used in many applications from foams to adhesives .
Use in Baylis-Hillman Reactions
- Scientific Field : Organic Chemistry
- Application Summary : DABCO is used as a catalyst in Baylis-Hillman reactions of aldehydes and unsaturated ketones and aldehydes .
- Methods of Application : In a typical Baylis-Hillman reaction, DABCO is added to a solution of the aldehyde and the unsaturated ketone or aldehyde, and the reaction is allowed to proceed .
- Results or Outcomes : The result is the formation of a new carbon-carbon bond, a valuable transformation in organic synthesis .
Use in Dye Lasers
- Scientific Field : Laser Physics
- Application Summary : DABCO finds use in dye lasers .
- Methods of Application : The exact methods of application can vary, but generally, DABCO would be mixed with the dye and used in the laser .
- Results or Outcomes : The use of DABCO can enhance the performance of the laser .
Use in Knoevenagel Reactions
- Scientific Field : Organic Chemistry
- Application Summary : DABCO is used as a catalyst for Knoevenagel reactions .
- Methods of Application : In a typical Knoevenagel reaction, DABCO is added to a solution of the carbonyl compound and the active methylene compound, and the reaction is allowed to proceed .
- Results or Outcomes : The result is the formation of a new carbon-carbon double bond, a valuable transformation in organic synthesis .
Use in Fluorescence Microscopy
- Scientific Field : Biochemistry
- Application Summary : DABCO is used in mounting samples for fluorescence microscopy and as an anti-fade reagent shown to scavenge free radicals due to fluorochrome excitation .
- Methods of Application : The exact methods of application can vary, but generally, DABCO would be mixed with the sample and used in the microscope .
- Results or Outcomes : The use of DABCO can enhance the performance of the fluorescence microscopy .
Use in the Synthesis of Functional Groups
Use in the Preparation of 1,4-Disubstituted Piperazines
- Scientific Field : Organic Chemistry
- Application Summary : DABCO is used as a building block for the preparation of 1,4-disubstituted piperazines .
- Methods of Application : The exact methods of application can vary, but generally, DABCO would be used as a starting material in the synthesis .
- Results or Outcomes : The result is the formation of 1,4-disubstituted piperazines, which are valuable compounds in medicinal chemistry .
Use as a Source of SO2
- Scientific Field : Organic Chemistry
- Application Summary : Some derivatives of DABCO, such as 1,4-diazabicyclo [2.2.2]octane bis (sulfur dioxide) adduct (DABSO), can serve as a source of SO2 .
- Methods of Application : The exact methods of application can vary, but generally, DABSO would be used in reactions that require a source of SO2 .
- Results or Outcomes : The use of DABSO can facilitate reactions that require SO2 .
Use as an Electrophilic Fluorinating Agent
- Scientific Field : Organic Chemistry
- Application Summary : Some derivatives of DABCO, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo [2.2.2]octane bis (tetrafluoroborate) (Selectfluor), are used as electrophilic fluorinating agents .
- Methods of Application : The exact methods of application can vary, but generally, Selectfluor would be used in reactions that require a source of fluorine .
- Results or Outcomes : The use of Selectfluor can facilitate reactions that require a source of fluorine .
安全和危害
未来方向
DABCO has been used in the preparation of two double-charged anion exchange membranes based on poly (2,5-benzimidazole) and poly (vinylbenzyl chloride) prepared by the casting method . It has also been used in the discovery and development of a new catalyst based on strontium hydrogen phosphate for efficient production of DABCO .
属性
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNCMDQKBKIDGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazabicyclo[2.2.2]octane dihydrochloride | |
CAS RN |
49563-87-3 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)











